molecular formula C10H9F2NO4 B8455591 Ethyl 2,3-difluoro-4-nitrophenylacetate

Ethyl 2,3-difluoro-4-nitrophenylacetate

Cat. No.: B8455591
M. Wt: 245.18 g/mol
InChI Key: ISAAKBKGRSYWCN-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoro-4-nitrophenylacetate is an aromatic ester featuring a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions and a nitro group at the 4-position. The combination of electron-withdrawing nitro (-NO₂) and fluorine (-F) groups likely enhances the compound’s reactivity, particularly in hydrolysis or nucleophilic substitution reactions. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C10H9F2NO4

Molecular Weight

245.18 g/mol

IUPAC Name

ethyl 2-(2,3-difluoro-4-nitrophenyl)acetate

InChI

InChI=1S/C10H9F2NO4/c1-2-17-8(14)5-6-3-4-7(13(15)16)10(12)9(6)11/h3-4H,2,5H2,1H3

InChI Key

ISAAKBKGRSYWCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (4-NO₂) in Ethyl 4-nitrophenylacetate increases electrophilicity, accelerating ester hydrolysis compared to methoxy-substituted analogs (e.g., Ethyl 2,3-difluoro-4-methoxyphenylacetate) . Fluorine atoms (2,3-F) enhance lipophilicity and metabolic stability, making such compounds more suitable for hydrophobic environments (e.g., membrane penetration in drug design) .
  • Halogen Effects :

    • Bromine substituents (2,4-Br) in Ethyl 2,4-dibromo-3-fluorophenylacetate increase molecular weight and steric bulk, reducing solubility in polar solvents but improving resistance to oxidation .
  • Positional Isomerism :

    • Fluorines on the acetate chain (Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate) may alter ester hydrolysis kinetics compared to ring-substituted fluorines due to differing electronic environments .

Key Research Findings

Hydrolysis Rates : Ethyl 4-nitrophenylacetate undergoes base-catalyzed hydrolysis 10× faster than its methoxy counterpart due to the nitro group’s electron-withdrawing effect .

Thermal Stability: Difluoro-substituted compounds (e.g., [1], [4]) exhibit higher thermal stability (>200°C) compared to non-fluorinated esters, attributed to strong C-F bonds .

Synthetic Versatility : The nitro group in Ethyl 4-nitrophenylacetate allows for diverse transformations, including reductions to amines and coupling reactions .

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